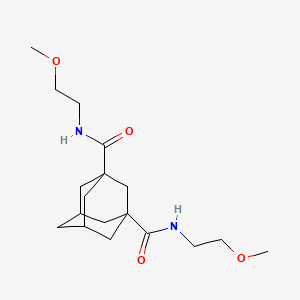

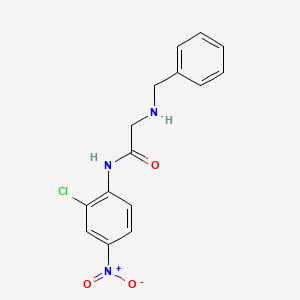

N~2~-benzyl-N~1~-(2-chloro-4-nitrophenyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

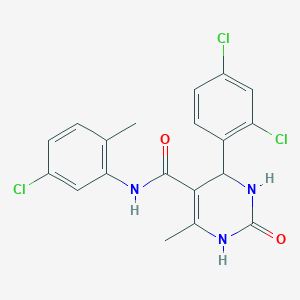

N~2~-benzyl-N~1~-(2-chloro-4-nitrophenyl)glycinamide, commonly known as BNPG, is a synthetic compound that has been widely used in scientific research. It is a member of the glycineamide family and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BNPG involves the hydrolysis of the amide bond between the benzyl and glycine moieties by aminopeptidases. The resulting intermediate undergoes a cyclization reaction to form a stable iminolactam. This reaction releases the 2-chloro-4-nitroaniline, which can be detected spectrophotometrically.

Biochemical and Physiological Effects:

BNPG has been shown to have minimal toxicity and does not affect the viability of cells. It has been used to study the activity of various aminopeptidases in different tissues and organs. BNPG has also been used to investigate the effect of drugs and other compounds on aminopeptidase activity. Additionally, BNPG has been used to study the regulation of aminopeptidase expression and activity in various pathological conditions such as cancer, inflammation, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BNPG as a substrate for aminopeptidase activity assay is its high specificity. BNPG is only hydrolyzed by aminopeptidases and not by other proteases or enzymes. This specificity allows for accurate measurement of aminopeptidase activity in biological samples. Another advantage of BNPG is its stability. BNPG is stable at room temperature and does not require special storage conditions.

One limitation of using BNPG is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions of BNPG for use in assays. Additionally, BNPG can be affected by pH and temperature, which can affect its hydrolysis rate. Therefore, it is important to optimize the assay conditions for each specific application.

Future Directions

There are several future directions for research on BNPG. One area of research is the development of new substrates for aminopeptidase activity assay. These substrates could have improved sensitivity, specificity, and stability compared to BNPG. Another area of research is the investigation of the role of aminopeptidases in various physiological and pathological conditions. This could lead to the development of new drugs and therapies for diseases such as cancer, inflammation, and cardiovascular disease. Additionally, the use of BNPG and other aminopeptidase substrates could be expanded to other fields such as food science and environmental monitoring.

Synthesis Methods

The synthesis of BNPG involves the reaction of N-benzylglycine with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction produces BNPG as a yellow crystalline solid with a melting point of 172-174°C. The purity of the compound can be confirmed by thin-layer chromatography and NMR spectroscopy.

Scientific Research Applications

BNPG has been widely used in scientific research as a substrate for the assay of aminopeptidase activity. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of peptides and proteins. BNPG is hydrolyzed by aminopeptidases to produce 2-chloro-4-nitroaniline, which can be quantified spectrophotometrically. This assay is commonly used to measure aminopeptidase activity in various biological samples such as blood, urine, and tissue homogenates.

properties

IUPAC Name |

2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3/c16-13-8-12(19(21)22)6-7-14(13)18-15(20)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIHTRIUVSXJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5152732.png)

![3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5152734.png)

![3-(1,3-benzodioxol-5-yl)-11-(6-bromo-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152739.png)

![2-methoxy-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B5152753.png)

![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-2-hydroxybenzoic acid](/img/structure/B5152762.png)

![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5152772.png)

![ethyl 4-({3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}amino)-1-piperidinecarboxylate](/img/structure/B5152789.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)

![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)

![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5152813.png)